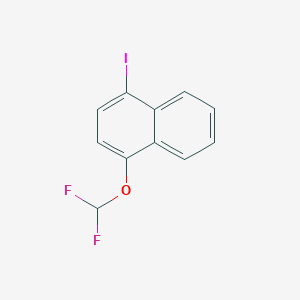
7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butoxycarbonyl (Boc) group in this compound serves as a protecting group for the amino functionality, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the Boc Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chromene core or the Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-2,3-diones, while reduction can produce chroman derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various chromene derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .
Biology: In biological research, chromene derivatives are studied for their anti-inflammatory, antioxidant, and anticancer activities. The Boc-protected amino group allows for selective deprotection and further functionalization .
Medicine: Chromene derivatives, including those synthesized from 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid, are investigated for their potential as drug candidates for treating various diseases .
Industry: The compound is used in the development of new materials and as a building block in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action of 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing for selective reactions at other functional sites. Upon deprotection, the amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
7-Amino-2-oxo-chromene-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
7-(Methoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid: Contains a methoxycarbonyl group instead of the Boc group, offering different reactivity and stability.
7-(Acetylamino)-2-oxo-chromene-3-carboxylic acid: Features an acetyl protecting group, which is less bulky than the Boc group.
Uniqueness: The presence of the Boc group in 7-(Tert-butoxycarbonylamino)-2-oxo-chromene-3-carboxylic acid provides enhanced stability and selectivity in synthetic reactions. This makes it a valuable intermediate for the synthesis of complex molecules, allowing for precise control over reaction pathways .
Eigenschaften
Molekularformel |
C15H15NO6 |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO6/c1-15(2,3)22-14(20)16-9-5-4-8-6-10(12(17)18)13(19)21-11(8)7-9/h4-7H,1-3H3,(H,16,20)(H,17,18) |
InChI-Schlüssel |
KKBNCQJDFOSVKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)




![2-[1-[[(R)-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinyl]methyl]cyclopropyl]acetic acid](/img/structure/B13901418.png)





